N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
Overview
Description
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the introduction of the dichlorobenzyl group via a nucleophilic substitution reaction. The final step involves the attachment of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The triazole ring and dichlorobenzyl group are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorobenzyl group but lacks the triazole ring and propanamide group.
4-Methoxyphenethylamine: Contains a phenyl group but differs in its functional groups and overall structure.
Uniqueness
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide is unique due to its combination of a triazole ring, dichlorobenzyl group, and propanamide group
Properties
IUPAC Name |
N-[4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-3-17(26)22-13-9-7-12(8-10-13)18-23-24-19(25(18)2)27-11-14-15(20)5-4-6-16(14)21/h4-10H,3,11H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYQWCHCUVJWRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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